(3Z)-3-benzylidene-4-oxopentanoic acid
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Overview
Description
(3Z)-3-benzylidene-4-oxopentanoic acid is an organic compound characterized by a benzylidene group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-benzylidene-4-oxopentanoic acid typically involves the condensation of benzaldehyde with 4-oxopentanoic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-benzylidene-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include benzyl derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
(3Z)-3-benzylidene-4-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-benzylidene-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-benzylidene-4-oxopentanoic acid: An isomer with a different configuration around the double bond.
4-oxopentanoic acid: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
Benzylideneacetone: Similar structure but with a shorter carbon chain.
Uniqueness
(3Z)-3-benzylidene-4-oxopentanoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in distinct chemical and biological properties compared to its isomers and structurally related compounds.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4-oxopentanoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)11(8-12(14)15)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)/b11-7- |
InChI Key |
BNQYXFAVUMPZFG-XFFZJAGNSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/CC(=O)O |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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